molecular formula C12H15F3N2O B13222298 3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide

3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide

Cat. No.: B13222298
M. Wt: 260.26 g/mol
InChI Key: ZHZQASDVLDLEKE-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide is a fluorinated propanamide derivative characterized by a trifluoromethylphenyl group at the benzyl position and an N-methylamide moiety. These compounds are synthesized for pharmaceutical and agrochemical research, with molecular weights ranging from 246.71 to 276.73 g/mol and purities ≥95% .

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

2-(aminomethyl)-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C12H15F3N2O/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)12(13,14)15/h2-5,9H,6-7,16H2,1H3,(H,17,18)

InChI Key

ZHZQASDVLDLEKE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a reduction and nitration . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment and techniques to handle the reactive intermediates and final product safely.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to convert specific functional groups into their reduced forms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxygenated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, leading to specific outcomes depending on the context of its use .

Comparison with Similar Compounds

Key Substituents and Backbone Variations

  • Trifluoromethylphenyl vs. Other Aromatic Groups: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to compounds with methoxy (e.g., 3-fluoro-4-methoxyphenyl in ) or unsubstituted phenyl groups . For instance, N-[4-Nitro-3-(trifluoromethyl)phenyl]propanamide (Impurity C, CAS: 13312-12-4) shares the trifluoromethylphenyl motif but lacks the amino and methylamide groups, leading to differences in solubility and reactivity .
  • Chirality Effects: highlights the critical role of stereochemistry in bioactivity. For example, enantiomers of benzenepropanoic acid derivatives (Scaffold S10) exhibit distinct activities due to S/R configurations at the α-carbon. The target compound’s stereogenic centers (if present) may similarly influence its pharmacological profile .

Physicochemical Data Comparison

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Applications Reference
3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide (Target) 4-(Trifluoromethyl)phenyl, N-methylamide Not Reported Not Reported Pharmaceutical R&D -
N-((2-Isopropoxy-6-(trifluoromethyl)pyridin-3-yl)methyl)-...propanamide Isopropoxy pyridine, trifluoromethyl 66–68 81 TRPV1 antagonism
2-Hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide Hydroxy, nitro, trifluoromethyl Not Reported Not Reported Genotoxic impurity studies
3-(4-Fluorophenylthio)-2-hydroxy-2-methylpropanamide (CAS: MFCD08235143) Fluorophenylthio, hydroxy, methyl Not Reported Not Reported Pharma intermediates

Biological Activity

3-Amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}F3_{3}N1_{1}O
  • Molecular Weight : 251.24 g/mol
  • CAS Number : 1019110-79-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Modulation of Receptor Activity : It may interact with receptors involved in neurotransmission, influencing pathways related to mood and cognition.

Biological Activities

  • Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.
  • Anticancer Properties : Some studies have reported that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Chou et al. (2017) Demonstrated that the compound inhibited PTGR2 with an IC50 value of 500 nM, indicating strong potency against this target.
MDPI Review (2022) Highlighted the potential for this compound in modulating kinase activities, which are crucial for various signaling pathways in cells.
PMC Article (2017) Found that the compound showed selective inhibition without cross-reactivity with related enzymes, suggesting a favorable safety profile.

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